molecular formula C12H17NO2 B3061055 Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester CAS No. 36882-00-5

Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester

Cat. No. B3061055
CAS RN: 36882-00-5
M. Wt: 207.27 g/mol
InChI Key: KJAORRLXEXMTSY-UHFFFAOYSA-N
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Description

“Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester” is an organic compound that is a derivative of acetic acid. It contains a phenyl functional group, an acetic acid ester group, and a dimethylaminoethyl group .


Molecular Structure Analysis

The molecular structure of “Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester” includes an acetic acid ester group (COO), a phenyl group (C6H5), and a dimethylaminoethyl group (C2H4N(CH3)2). The exact structure would depend on the arrangement of these groups .

Scientific Research Applications

Chemical Structure and Properties

“Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester” is also known as “Acetic acid, 2-(dimethylamino)ethyl ester” or “Dimethylaminoethanol acetate”. It has a molecular formula of C6H13NO2 and a molecular weight of 131.1729 . This compound is also available as a 2d Mol file .

Chromatography Applications

This compound is used in chromatography, specifically in the separation process on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.

Synthesis of Polymers

2-(Dimethylamino)ethyl methacrylate (DMAEMA), a related compound, can be used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers . These polymers are biocompatible and have thermal and pH-sensitive properties, making them useful in various applications .

Biological Activities

Thiazoles, which can be synthesized from compounds like this, have diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Antitumor and Cytotoxic Activity

Compounds related to this scaffold have been synthesized and tested for their cytotoxicity activity on human tumor cell lines . For example, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on prostate cancer .

Vitamin B1 (Thiamin) Synthesis

A thiazole ring, which can be synthesized from this compound, is naturally found in Vitamin B1 (thiamin) . Thiamin is a water-soluble vitamin that helps the body release energy from carbohydrates during metabolism and aids in the normal functioning of the nervous system .

properties

IUPAC Name

2-(dimethylamino)ethyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)8-9-15-12(14)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAORRLXEXMTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(=O)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190366
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36882-00-5
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036882005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, phenyl-, 2-(dimethylamino)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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